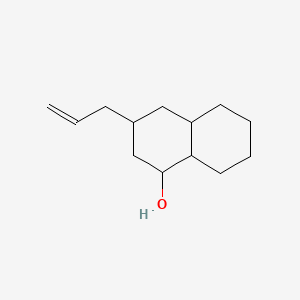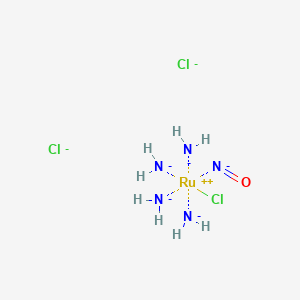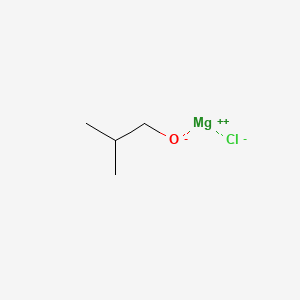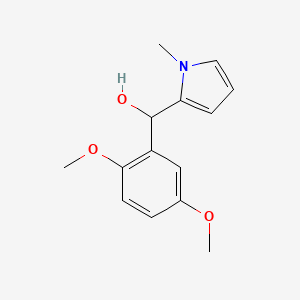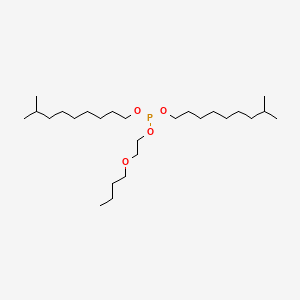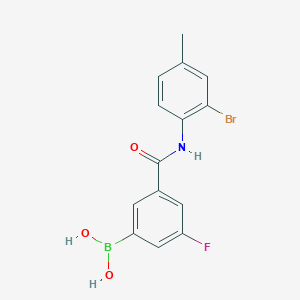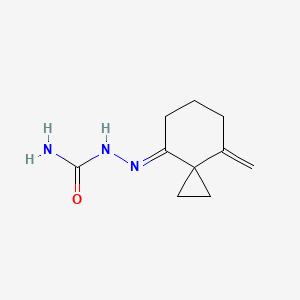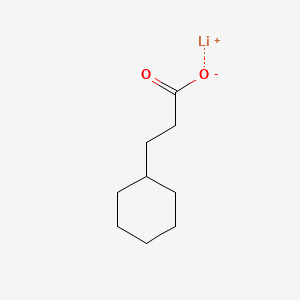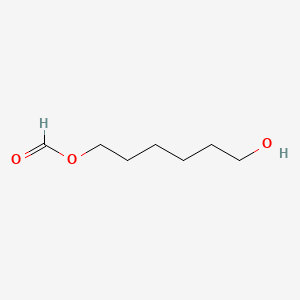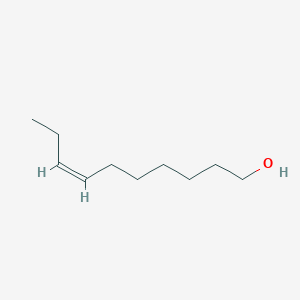
2-Methoxy-1-(3-methylbutoxy)-4-(1-propen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopentyloxy)-5-propenylanisole is an organic compound that belongs to the class of anisoles It is characterized by the presence of an isopentyloxy group and a propenyl group attached to the anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopentyloxy)-5-propenylanisole typically involves the alkylation of 5-propenylanisole with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-(Isopentyloxy)-5-propenylanisole can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Isopentyloxy)-5-propenylanisole undergoes various types of chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenyl group can be reduced to form saturated alkyl derivatives.
Substitution: The anisole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of 2-(isopentyloxy)-5-propenylbenzaldehyde or 2-(isopentyloxy)-5-propenylbenzoic acid.
Reduction: Formation of 2-(isopentyloxy)-5-propylanisole.
Substitution: Formation of nitro, sulfo, or halo derivatives of 2-(isopentyloxy)-5-propenylanisole.
Scientific Research Applications
2-(Isopentyloxy)-5-propenylanisole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(Isopentyloxy)-5-propenylanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The isopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopentyloxy)-4-propenylanisole
- 2-(Isopentyloxy)-5-ethylanisole
- 2-(Isopentyloxy)-5-methylanisole
Uniqueness
2-(Isopentyloxy)-5-propenylanisole is unique due to the specific positioning of the isopentyloxy and propenyl groups on the anisole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
84885-27-8 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-methoxy-1-(3-methylbutoxy)-4-prop-1-enylbenzene |
InChI |
InChI=1S/C15H22O2/c1-5-6-13-7-8-14(15(11-13)16-4)17-10-9-12(2)3/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
AJAOXJQJCYZJNH-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCC(C)C)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


